Octyl methyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl methyl sulfoxide is an organic compound with the molecular formula C9H20OS. It is a sulfoxide, which means it contains a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl methyl sulfoxide can be synthesized through the oxidation of octyl methyl sulfide. One common method involves the use of tert-butyl hypochlorite as the oxidizing agent. The reaction is typically carried out in a methanol solution at temperatures below 0°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Octyl methyl sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert it into octyl methyl sulfone.
Reduction: It can be reduced back to octyl methyl sulfide.
Substitution: The sulfoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Octyl methyl sulfone.
Reduction: Octyl methyl sulfide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Octyl methyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of octyl methyl sulfoxide primarily involves its ability to interact with lipid bilayers and proteins. As a surfactant, it can disrupt the lipid bilayer structure, increasing membrane permeability. This property makes it useful in drug delivery and other applications where enhanced permeability is desired .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar surfactant properties but a different molecular structure.
Octyl sulfone: The fully oxidized form of octyl methyl sulfoxide.
Methyl octyl sulfide: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its ability to interact with both lipid bilayers and proteins sets it apart from other similar compounds .
Properties
IUPAC Name |
1-methylsulfinyloctane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVATGNFHKTPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.